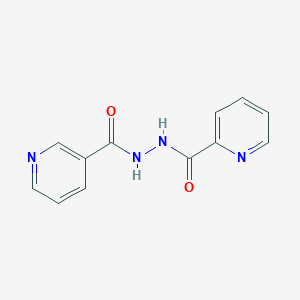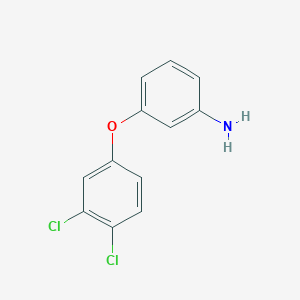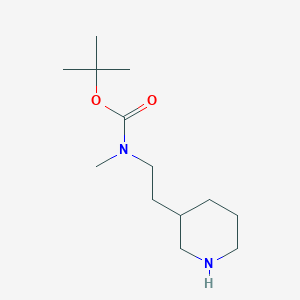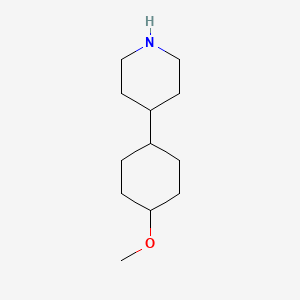
N'-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide is a compound that belongs to the class of pyridine-carbohydrazides. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide consists of a pyridine ring attached to a carbohydrazide group, which imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
The synthesis of N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with pyridine-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Analyse Chemischer Reaktionen
N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of lead-free primary explosives with good thermal stability.
Wirkmechanismus
The mechanism of action of N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial resistance to antibiotics . Additionally, the compound can bind to and inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes in pathogens .
Vergleich Mit ähnlichen Verbindungen
N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide can be compared with other pyridine-carbohydrazides such as:
N’-(3-Chlorobenzoyl)pyridine-3-carbohydrazide: This compound has similar antibacterial properties but differs in its chemical structure due to the presence of a chlorine atom.
N-(Pyridin-3-yl)pyridine-2-carboxamide: This compound is structurally similar but lacks the carbohydrazide group, which affects its chemical reactivity and biological activity.
N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H10N4O2 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
N'-(pyridine-3-carbonyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C12H10N4O2/c17-11(9-4-3-6-13-8-9)15-16-12(18)10-5-1-2-7-14-10/h1-8H,(H,15,17)(H,16,18) |
InChI-Schlüssel |
YMODHYNJKRMYGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B12449513.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12449514.png)
![5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde](/img/structure/B12449515.png)

![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione](/img/structure/B12449525.png)


![2-(naphthalen-1-ylamino)-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12449532.png)

![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B12449548.png)
![4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide](/img/structure/B12449551.png)

![2-Butenoic acid, 4-oxo-4-[[4-(2-phenyldiazenyl)phenyl]amino]-, ethyl ester](/img/structure/B12449563.png)
